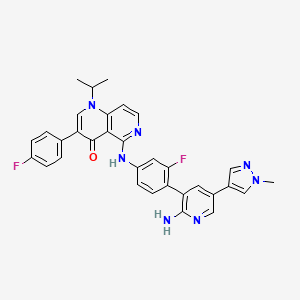![molecular formula C94H145N29O25S B12387859 cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]](/img/structure/B12387859.png)
cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] is a cyclic peptide composed of 18 amino acids. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and medical applications. This particular compound has garnered interest due to its potential therapeutic properties and unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using activating agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Cyclization: After the linear peptide is synthesized, cyclization is achieved by forming a peptide bond between the N-terminus and C-terminus, often facilitated by cyclization agents like 1-hydroxy-7-azabenzotriazole (HOAt).
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, with rigorous quality control measures to ensure consistency.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] can undergo various chemical reactions, including:
Oxidation: The presence of methionine and histidine residues makes the peptide susceptible to oxidation.
Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Reagents like N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl group activation.
Major Products Formed
Oxidation: Oxidized methionine and histidine derivatives.
Reduction: Reduced disulfide bonds, leading to linear peptides if cyclization involves disulfide bridges.
Substitution: Modified peptides with altered side chains.
Aplicaciones Científicas De Investigación
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its role in cellular signaling and protein-protein interactions.
Medicine: Potential therapeutic agent for targeting specific receptors or enzymes, with applications in drug development.
Industry: Utilized in the development of peptide-based materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] involves its interaction with specific molecular targets, such as receptors or enzymes. The cyclic structure enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The peptide may act as an agonist or antagonist, depending on the target and context.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo[Pro-Pro-β3-HoPhe-Phe]: Known for its immunosuppressive properties.
Cyclo[Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe]: Exhibits cytotoxic and cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Arg-Ile-Lys-DL-Pro-His-Gln-Gly-Gln-His-Ile-Gly-Glu-Asp-Phe-Pro-Gln-Ile-Met] is unique due to its specific amino acid sequence and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to resist enzymatic degradation and maintain stability under various conditions makes it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C94H145N29O25S |
|---|---|
Peso molecular |
2113.4 g/mol |
Nombre IUPAC |
3-[(3S,6S,9S,12S,15S,18S,21S,27S,30S,33S,39S,42S,45S,51S,54S)-3-(4-aminobutyl)-18,45,51-tris(3-amino-3-oxopropyl)-27-benzyl-6,15,39-tris[(2S)-butan-2-yl]-9-(3-carbamimidamidopropyl)-30-(carboxymethyl)-42,54-bis(1H-imidazol-5-ylmethyl)-12-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,26,29,32,35,38,41,44,47,50,53,56-octadecaoxo-1,4,7,10,13,16,19,25,28,31,34,37,40,43,46,49,52,55-octadecazatricyclo[55.3.0.021,25]hexacontan-33-yl]propanoic acid |
InChI |
InChI=1S/C94H145N29O25S/c1-8-49(4)75-89(144)105-46-72(128)109-58(28-32-73(129)130)80(135)116-64(42-74(131)132)85(140)118-65(39-52-19-12-11-13-20-52)93(148)123-37-18-23-66(123)87(142)112-59(27-31-70(98)126)83(138)121-76(50(5)9-2)90(145)113-60(33-38-149-7)81(136)110-55(22-16-35-103-94(99)100)82(137)120-77(51(6)10-3)91(146)114-61(21-14-15-34-95)92(147)122-36-17-24-67(122)88(143)117-62(40-53-43-101-47-106-53)84(139)111-56(25-29-68(96)124)78(133)104-45-71(127)108-57(26-30-69(97)125)79(134)115-63(86(141)119-75)41-54-44-102-48-107-54/h11-13,19-20,43-44,47-51,55-67,75-77H,8-10,14-18,21-42,45-46,95H2,1-7H3,(H2,96,124)(H2,97,125)(H2,98,126)(H,101,106)(H,102,107)(H,104,133)(H,105,144)(H,108,127)(H,109,128)(H,110,136)(H,111,139)(H,112,142)(H,113,145)(H,114,146)(H,115,134)(H,116,135)(H,117,143)(H,118,140)(H,119,141)(H,120,137)(H,121,138)(H,129,130)(H,131,132)(H4,99,100,103)/t49-,50-,51-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67?,75-,76-,77-/m0/s1 |
Clave InChI |
IIMTWSBKFBVLLK-HPLWIMPUSA-N |
SMILES isomérico |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N2CCCC2C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CCSC)[C@@H](C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)[C@@H](C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
SMILES canónico |
CCC(C)C1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CCSC)C(C)CC)CCC(=O)N)CC4=CC=CC=C4)CC(=O)O)CCC(=O)O)C(C)CC)CC5=CN=CN5)CCC(=O)N)CCC(=O)N)CC6=CN=CN6)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,4R,6aR)-1-[5-(2-cyanopyridin-4-yl)-1,3-oxazole-2-carbonyl]-4-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carbonitrile](/img/structure/B12387795.png)
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
![N-[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide](/img/structure/B12387800.png)








![[4-[[(2-methoxybenzoyl)amino]methyl]-4-thiophen-3-ylcyclohexyl] N-propylcarbamate](/img/structure/B12387857.png)

